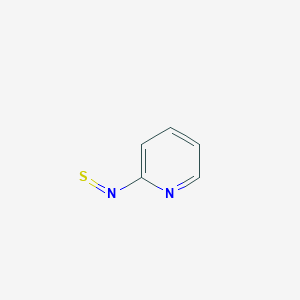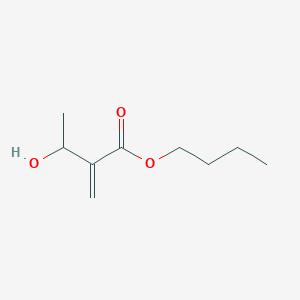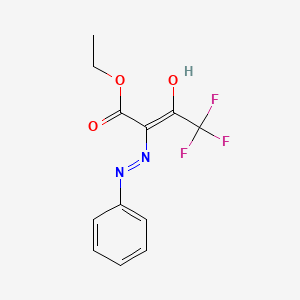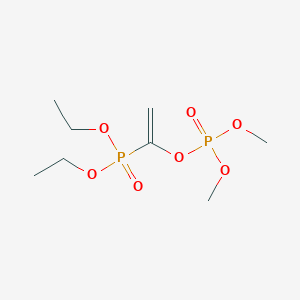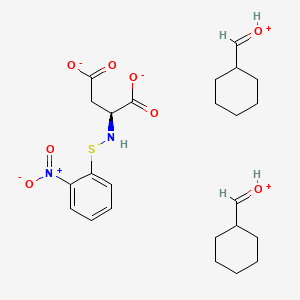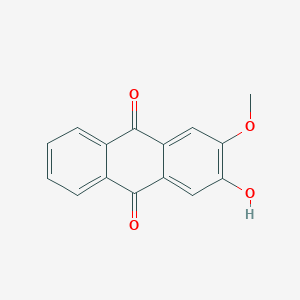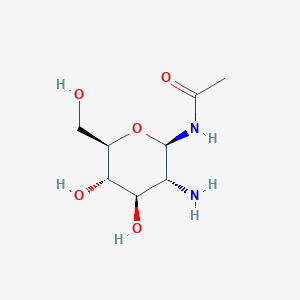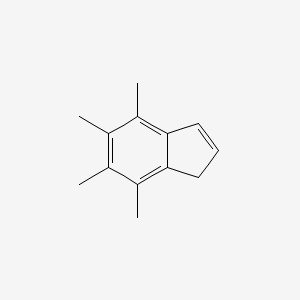
4,5,6,7-tetramethyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetramethyl-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of four methyl groups at the 4, 5, 6, and 7 positions of the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetramethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
4,5,6,7-Tetramethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetramethylindanone or tetramethylbenzoic acid.
Reduction: Formation of tetramethylindane.
Substitution: Formation of halogenated derivatives such as tetramethylchloroindene.
科学研究应用
4,5,6,7-Tetramethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,5,6,7-tetramethyl-1H-indene involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism may involve binding to proteins or enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 1,1,4,5-Tetramethylindane
- 1,1,4,7-Tetramethylindane
- 1,1,5,6-Tetramethylindane
Uniqueness
4,5,6,7-Tetramethyl-1H-indene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
707-96-0 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
4,5,6,7-tetramethyl-1H-indene |
InChI |
InChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3 |
InChI 键 |
BTHBCCZRFGZQGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=CCC2=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


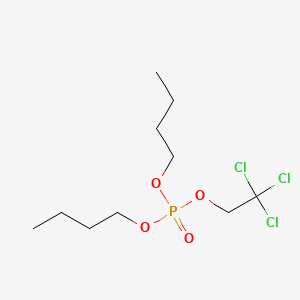
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
